6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
923594-17-6 |
---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C23H19N3O2/c1-28-18-12-8-15(9-13-18)20-14-25-23(16-6-10-17(24)11-7-16)26-22(20)19-4-2-3-5-21(19)27/h2-14,27H,24H2,1H3 |
InChI Key |
VUKYMMCDBKZKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.